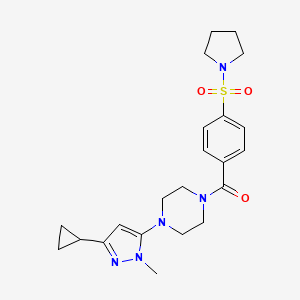![molecular formula C9H14N2O5 B2407970 2-[2-(4-ホルミルピペラジン-1-イル)-2-オキソエトキシ]酢酸 CAS No. 878976-13-7](/img/structure/B2407970.png)
2-[2-(4-ホルミルピペラジン-1-イル)-2-オキソエトキシ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid is a chemical compound with the molecular formula C9H14N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring
科学的研究の応用
2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the formyl and oxoethoxy groups. One common method involves the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps such as esterification, hydrolysis, and oxidation, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-[2-(4-Carboxypiperazin-1-yl)-2-oxoethoxy]acetic acid.
Reduction: The major product is 2-[2-(4-Hydroxymethylpiperazin-1-yl)-2-oxoethoxy]acetic acid.
Substitution: Various substituted piperazine derivatives can be formed depending on the electrophile used.
作用機序
The mechanism of action of 2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, potentially affecting signal transduction pathways .
特性
IUPAC Name |
2-[2-(4-formylpiperazin-1-yl)-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c12-7-10-1-3-11(4-2-10)8(13)5-16-6-9(14)15/h7H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCEYDIVXOWAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
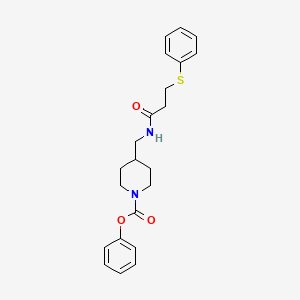
![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)
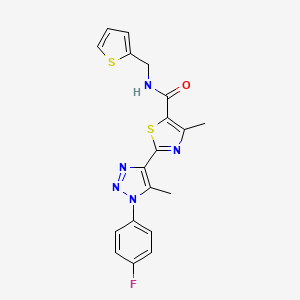
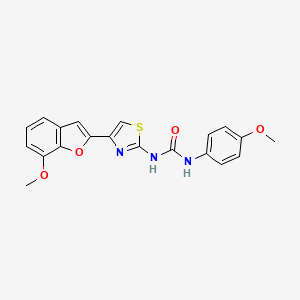
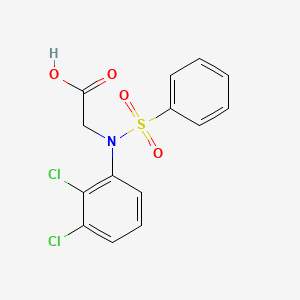
![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
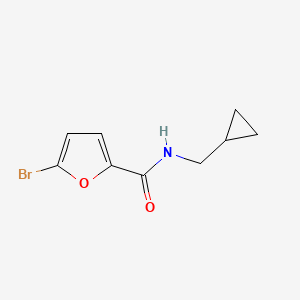
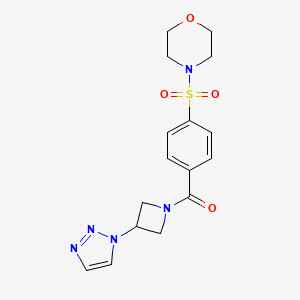
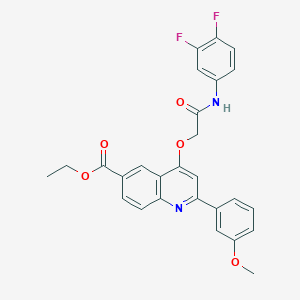
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)
![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)
